(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[(2-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-cyanoprop-2-enamide

Catalog No.
S7968109
CAS No.
M.F
C24H17BrClN3O6S
M. Wt
590.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[(2-bromo-4-meth...

Product Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[(2-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-cyanoprop-2-enamide

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[(2-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-cyanoprop-2-enamide

Molecular Formula

C24H17BrClN3O6S

Molecular Weight

590.8 g/mol

InChI

InChI=1S/C24H17BrClN3O6S/c1-33-16-3-6-20(18(25)10-16)29-36(31,32)17-4-5-19(26)21(11-17)28-24(30)15(12-27)8-14-2-7-22-23(9-14)35-13-34-22/h2-11,29H,13H2,1H3,(H,28,30)/b15-8-

InChI Key

BEYCVZJVJMCEMT-NVNXTCNLSA-N

SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C(=CC3=CC4=C(C=C3)OCO4)C#N)Br

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C(=CC3=CC4=C(C=C3)OCO4)C#N)Br

Isomeric SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N)Br

XLogP3

5.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

588.97100 g/mol

Monoisotopic Mass

588.97100 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-01-05

Explore Compound Types